6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride - 1203335-92-5

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

Catalog Number: EVT-1815950
CAS Number: 1203335-92-5
Molecular Formula: C15H9BrCl2N2O
Molecular Weight: 384.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

Compound Description: This series of compounds was synthesized and evaluated for antibacterial activity. [] The synthesis involved reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with various carboxylic acids using T3P as a catalyst. []

Relevance: While not directly containing a quinoline core like 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, these derivatives share the presence of a substituted pyridine ring, highlighting the exploration of pyridine-containing heterocycles in drug discovery efforts. []

2,3-Diaryl-6-acetyl-quinoline-4-carboxylic Acids

Compound Description: These compounds were synthesized using the Doebner reaction, a three-component coupling of arylaldehydes, p-amino-acetophenone, and phenylpyruvic acid. [] Further modifications via Claisen-Schmidt condensation with various aldehydes yielded α,β-unsaturated carbonyl derivatives. []

Relevance: This compound class directly features the quinoline-4-carboxylic acid moiety, closely resembling the structure of 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride. [] The variations at the 2- and 3-aryl positions showcase potential structure-activity relationship investigations within this core scaffold. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives

Compound Description: This series of oxazolidinone derivatives, incorporating a thieno-pyridine system, were synthesized and evaluated for their antimicrobial properties. [] The synthesis involved a multi-step process including nucleophilic substitution, reduction, epoxide opening, carbonyl insertion, and deprotection. []

Relevance: Although lacking the quinoline core of 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, these derivatives showcase the utilization of heterocyclic systems linked to a phenyl ring, indicating the exploration of diverse heterocyclic scaffolds for potential biological activity. []

2-Amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine

Compound Description: This compound is a pemetrexed disodium intermediate and was prepared via a multi-step synthesis involving reactions with monomethyl malonate chloride, 1-bromo-2-butoxy-ene, 4-bromo-1,2-dimethoxybenzene, manganese(II) acetate, copper(II) acetate, P2S5, and guanidine hydrochloride. []

Relevance: While structurally distinct from 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, this compound demonstrates the use of diverse heterocyclic systems in pharmaceutical synthesis, particularly in the context of anticancer agents like pemetrexed. []

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one Hydrochloride

Compound Description: This amine was crystallized as its hydrochloride salt and its structure was compared to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []

Relevance: This compound shares the presence of a substituted quinoline ring with 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, highlighting the importance of quinoline-based structures in medicinal chemistry. [] Additionally, it features a substituted pyridine ring linked to a piperazine moiety, signifying the exploration of similar structural motifs in drug design. []

5-[7-Aryl-6-phenyl-5-thioxo-6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H)-one Derivatives

Compound Description: This series of compounds, containing both pyrimidinone and oxadiazole moieties, were synthesized and evaluated for their antioxidant activity. [] Their synthesis involved a Biginelli reaction, subsequent reactions with semicarbazide hydrochloride and concentrated sulfuric acid, and final condensation with various aromatic aldehydes. []

Relevance: Although structurally diverse from 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, these compounds illustrate the exploration of diverse heterocyclic frameworks for potential therapeutic applications, specifically targeting antioxidant activity. []

N-((Diphenylphosphaneyl)methyl)-N-methyl-6-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridin-2-amine (PNN) and its MnI Complexes

Compound Description: This triazolyl-pyridine-based phosphine (PNN) and its cationic and neutral manganese(I) complexes were synthesized and utilized as catalysts for quinoline synthesis and transfer hydrogenation reactions. [] The complexes exhibited high activity in both reactions, highlighting their potential in organic synthesis. []

Relevance: Though PNN itself lacks the quinoline core of 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, its manganese(I) complexes were employed in the catalytic synthesis of quinoline derivatives, emphasizing the relevance of quinoline frameworks in chemical transformations. []

2-(Pyridin-4-yl)quinoline-4-carboxylic Acid and its Copper(II) Coordination Polymer

Compound Description: This organic ligand, possessing extended coordination capabilities, was used to construct a one-dimensional copper(II) coordination polymer under hydrothermal conditions. [] The polymer exhibited photoluminescent properties with both bathochromic and hypsochromic shifts of the ligand absorption bands. []

Relevance: This compound directly incorporates the 2-(pyridin-2-yl)quinoline-4-carboxylic acid moiety, directly mirroring the core structure of 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride. [] The formation of the copper(II) coordination polymer highlights the potential of this scaffold for supramolecular chemistry and materials science. []

HCNN and CNN Pincer Ruthenium Complexes

Compound Description: These complexes were synthesized and studied for their catalytic activity in the reduction of carbonyl compounds. [] This included bidentate HCNN dicarbonyl ruthenium complexes (trans,cis-[RuCl2(HCNN)(CO)2] where HCNN represents ligands like 1-[6-(4′-methylphenyl)pyridin-2-yl]methanamine and benzo[h]quinoline), monocarbonyl complexes (trans-[RuCl2(HCNN)(PPh3)(CO)]), and pincer CNN complexes (cis-[RuCl(CNN)(CO)2]). []

Relevance: While not containing a quinoline core, these complexes highlight the use of pyridine-based ligands (particularly 2-aminomethylpyridine derivatives) in transition metal catalysis, a field that could be relevant to transformations involving 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride. []

3-Substituted Quinoline Derivatives as PDGF Receptor Tyrosine Kinase Inhibitors

Compound Description: A series of 63 3-substituted quinoline derivatives were synthesized and evaluated for their ability to inhibit platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) activity. [] The presence of 6,7-dimethoxy groups on the quinoline ring was found to be beneficial for potent inhibition. []

Relevance: This large series of compounds showcases the importance of the quinoline core, similar to 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, in the development of kinase inhibitors. [] The diversity of substituents at the 3-position highlights structure-activity relationship studies focused on optimizing PDGF-RTK inhibition. []

Quinoline Derivatives as PI3K Inhibitors

Compound Description: This patent describes a series of quinoline derivatives designed as inhibitors of PI3K, a key enzyme involved in cell signaling and growth. [] The structures feature a variety of substituents on the quinoline ring and explore various heterocyclic groups linked via a linker. []

Relevance: This patent further reinforces the importance of the quinoline scaffold, akin to 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, in the development of kinase inhibitors. [] The wide array of structural modifications underscores the versatility of this core structure in medicinal chemistry and drug discovery efforts. []

Copper(II) Complexes with Modified Paullone Ligands

Compound Description: This study involved the synthesis and characterization of novel copper(II) complexes with modified paullone ligands, which are known CDK inhibitors. [] The complexes exhibited significant cytotoxicity against various human cancer cell lines. []

Relevance: Although not directly related to quinolines, this study exemplifies the exploration of metal complexes with heterocyclic ligands for potential anticancer activity, a field that could provide insights into the biological applications of 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride. []

1-Aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrroline-2-ones

Compound Description: These compounds, possessing a pyrroline-2-one core, were synthesized via a three-component reaction involving aroylpyruvic acid methyl ester, aromatic aldehydes, and glycinamide hydrochloride. [] They were found to predominantly exist in the enol form and their reactivity with hydrazine hydrate was investigated. []

Relevance: Although structurally distinct from 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, this study highlights the synthesis and reactivity of heterocyclic systems containing an aminocarbonylmethyl substituent, a functional group that could be of interest for derivatization or modification of the target compound. []

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Hydrochloride

Compound Description: This compound, a derivative of gatifloxacin, was synthesized and its crystal structure was analyzed. [] The quinoline ring system was found to be planar, while the piperazine ring adopted a chair conformation. [] Intermolecular hydrogen bonding contributed to the formation of a 3D network in the crystal structure. []

Relevance: This compound features a quinoline-3-carboxylic acid core similar to 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride. [] The study highlights structural characteristics of substituted quinolines, which could inform the understanding of the target compound's properties. []

N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: This compound, a selective orexin-1 receptor (OX1R) antagonist, was characterized for its pharmacological properties. [] It exhibited high affinity for OX1Rs and demonstrated efficacy in attenuating stress-induced hyperarousal and panic-like behaviors in animal models. []

Relevance: While structurally distinct from 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, this compound showcases the utilization of a substituted pyridine ring in the development of central nervous system-active agents. [] This underscores the potential of exploring pyridine-containing molecules for diverse therapeutic applications. []

Enrofloxacin Hydrochloride Dihydrate

Compound Description: The crystal structure of enrofloxacin hydrochloride dihydrate, a fluoroquinolone antibiotic, was investigated. [] The piperazinium rings in the structure adopted chair conformations and intramolecular hydrogen bonding was observed. []

Relevance: While lacking the pyridinyl substitution of 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, this compound belongs to the quinolone class of antibiotics, sharing a core quinoline-carboxylic acid moiety. [] This highlights the diverse biological activities associated with substituted quinolines. []

1-({[6-{4-Chloro-3-[3-(dimethylamino)propoxy]phenyl}-5-(2-methylphenyl)pyridin-2-yl]carbonyl}amino)cyclohexanecarboxylic Acid Hydrochloride (SAR101099)

Compound Description: This compound, a potent and selective urotensin II receptor antagonist, was evaluated for its therapeutic potential in chronic kidney disease (CKD) and associated comorbidities. [] SAR101099 demonstrated reno- and cardioprotective effects in preclinical models and a favorable safety profile in phase I clinical trials. []

Relevance: Although lacking a quinoline core like 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, this compound exemplifies the development of substituted pyridine derivatives for the treatment of complex diseases like CKD. [] This highlights the broad therapeutic potential of pyridine-containing molecules. []

Coumarin-Based Azines

Compound Description: This study focused on the synthesis of new azine derivatives incorporating a coumarin moiety, including triazolopyridine, pyridopyrimidine, pyridotriazine, imidazopyridine, and pyridazine derivatives. [] These compounds were investigated for their potential biological activities. []

Relevance: Although not directly related to 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, this study demonstrates the utilization of various heterocyclic systems, some sharing structural features with the target compound, in the synthesis of biologically active molecules. []

10H-Indolo(3,2-b)quinolin-11-yl-amine Derivatives

Compound Description: This study investigated the synthesis and antimalarial activity of 10H-indolo(3,2-b)quinolin-11-yl-amine derivatives, including chloroquine analogs. [] Certain derivatives exhibited potent activity against multi-resistant Plasmodium falciparum strains. []

Relevance: While the indole-fused quinoline system differs from 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, this study highlights the use of quinoline-based compounds in the development of antimalarial agents, showcasing the diverse therapeutic potential of quinolines. []

N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido-1,2,4-triazoles (5a-5g) and N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-5-(pyridin-4-yl)-3-thio)acetamido-1,2,4-triazoles (6a-6g)

Compound Description: This research focused on the synthesis and antibacterial activity of a series of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, specifically compounds 5a-5g and 6a-6g. [] The compounds were synthesized through a series of reactions, including condensation and cyclization, and were evaluated for their antibacterial activity against various bacterial strains. []

Relevance: This research highlights the synthesis and biological evaluation of compounds containing both quinoline and pyridine moieties, similar to 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride. [] This study showcases the application of these heterocyclic systems in the development of antibacterial agents. []

4-[2'-(5'-Nitro)imidazolyl]benzoyl(N-methyl) Amino Acid Derivatives

Compound Description: This study focused on the synthesis and anthelmintic activity of a series of 4-[2'-(5'-nitro)imidazolyl]benzoyl(N-methyl) amino acid derivatives. [] The synthesis involved the coupling of 4-[2'-(5'-nitro)imidazolyl]benzoic acid with various N-methylated amino acids using solution-phase peptide synthesis techniques. []

Relevance: Although not directly containing a quinoline core, this study showcases the use of substituted heterocyclic systems, including imidazoles and benzoyl derivatives, for the development of anthelmintic agents. [] This work demonstrates the broad applicability of heterocyclic chemistry in drug discovery. []

FR167344 (N-[N-[3-[(3-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichlorophenyl]-N-methylaminocarbonylmethyl]-4-(dimethylaminocarbonyl) cinnamylamide hydrochloride)

Compound Description: FR167344 is a potent, selective, and orally active nonpeptide bradykinin B2 receptor antagonist. [] It demonstrated specific antagonistic activity against bradykinin receptors in guinea pig tracheal smooth muscle, inhibiting bradykinin-induced contraction without affecting carbachol-induced contraction. []

Relevance: Although structurally distinct from 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride, this compound highlights the use of substituted imidazo[1,2-a]pyridine derivatives in the development of bradykinin B2 receptor antagonists, suggesting potential applications in treating asthma and other inflammatory conditions. []

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyll-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Hydrochloride

Compound Description: This compound is a derivative of gatifloxacin, a fluoroquinolone antibiotic. [] Its crystal structure revealed a planar quinoline ring system and a chair conformation for the piperazine ring. [] The crystal structure also highlighted the presence of intramolecular and intermolecular hydrogen bonds. []

Relevance: This compound shares a similar quinoline-3-carboxylic acid core with 6-bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride. [] Studying its structural characteristics provides insights into the properties of substituted quinolines, a valuable class of compounds in medicinal chemistry. []

Properties

CAS Number

1203335-92-5

Product Name

6-Bromo-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

IUPAC Name

6-bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride

Molecular Formula

C15H9BrCl2N2O

Molecular Weight

384.1 g/mol

InChI

InChI=1S/C15H8BrClN2O.ClH/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13;/h1-8H;1H

InChI Key

IONQGDVKTOKFDD-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.